![molecular formula C14H20O6 B1198411 Diglycidyl 1,2-cyclohexanedicarboxylate CAS No. 5493-45-8](/img/structure/B1198411.png)
Diglycidyl 1,2-cyclohexanedicarboxylate
Overview
Description
Diglycidyl 1,2-cyclohexanedicarboxylate, also known as Diglycidyl hexahydrophthalate, is a clear yellow viscous liquid . It is used in epoxy-based industrial coatings and paints . It has the empirical formula C14H20O6, a molecular weight of 284.31, and a CAS number of 5493-45-8 .
Synthesis Analysis
Diglycidyl 1,2-cyclohexanedicarboxylate can be synthesized by in situ polymerization . It has been used to create nanoparticles for drug delivery applications. In one study, varying amounts of Diglycidyl 1,2-cyclohexanedicarboxylate were used during the crosslinking reaction to generate two small series of nanoparticles with sizes ranging from 125–201 nm .Molecular Structure Analysis
The molecular structure of Diglycidyl 1,2-cyclohexanedicarboxylate is represented by the SMILES string O=C(OCC1CO1)C2CCCCC2C(=O)OCC3CO3 . The InChI key is XFUOBHWPTSIEOV-UHFFFAOYSA-N .Chemical Reactions Analysis
Diglycidyl 1,2-cyclohexanedicarboxylate is involved in various chemical reactions. For instance, it has been used in the synthesis of polyethylenimine nanoparticles . It is also used in the microencapsulation process, where it acts as the core substance .Physical And Chemical Properties Analysis
Diglycidyl 1,2-cyclohexanedicarboxylate is a clear yellow viscous liquid . It has a refractive index of 1.487, a boiling point of 200-205 °C/2 mmHg, and a density of 1.22 g/mL at 25 °C . It is insoluble in water .Scientific Research Applications
Gene Delivery Applications
Diglycidyl 1,2-cyclohexanedicarboxylate (DCD) is used to crosslink polyethylenimine nanoparticles, creating efficient carriers of DNA . This is particularly useful in non-viral gene delivery vectors, which have shown potential in treating a variety of inherited and acquired disorders . These nanoparticles have the tendency to condense nucleic acids to nanosized particles and improve their transfer inside the cells .
Microencapsulation
DCD can be microencapsulated by in situ polymerization, with poly (melamine-urea-formaldehyde) as the shell material . The fabrication, diameters, and thermal decomposition behavior of the resultant microcapsules can be studied by means of Fourier transform infrared spectroscopy, laser particle size analysis, and thermogravimetric analysis .
Epoxy Resin Applications
Microcapsules containing a glycidyl ester-type epoxy resin can be synthesized using DCD as the core substance . Epoxy resin is popular in many advanced fields such as electrical/electronic, aircraft/aerospace, and automotive industries owing to its excellent bond strength, chemical resistance, and electrical insulation .
Controlled Drug Release
The microencapsulation of DCD can also be used in controlled drug release . Microencapsulation allows liquid or gas materials to be handled more easily as solids and can also create a physical barrier between a core material and a wall material .
Functional Textiles
Microencapsulated substances, including DCD, have been utilized for functional textiles . The in situ polymerization method, which is commonly used for microencapsulation, has the ability to produce microcapsules with the best quality in terms of the diffusion tightness of their walls .
Self-Healing Materials
Some new applications of microcapsules have been developed in the advanced field of self-healing materials . The microencapsulation of DCD can contribute to the development of these materials .
Safety and Hazards
Future Directions
Diglycidyl 1,2-cyclohexanedicarboxylate has shown promising potential in the field of drug delivery, where it has been used to create nanoparticles. It has also been used in the microencapsulation process, which has applications in various fields such as intumescent flame retardants, electrophoretic displays, controlled drug release, functional textiles, food ingredients, and more .
Mechanism of Action
Target of Action
Diglycidyl 1,2-cyclohexanedicarboxylate, also known as bis(oxiran-2-ylmethyl) cyclohexane-1,2-dicarboxylate, is primarily used in the field of materials science and biotechnology . It has been utilized as a reactive crosslinking reagent in the synthesis of nanoparticles, particularly those made from polyethylenimines (PEIs) . These nanoparticles are efficient carriers of DNA, making them useful in non-viral gene delivery applications .
Mode of Action
The compound acts as a crosslinking agent, reacting with branched polyethylenimines (PEIs) to form nanoparticles . The crosslinking reaction is influenced by the amount of diglycidyl 1,2-cyclohexanedicarboxylate used, which can control the size and zeta potential of the resulting nanoparticles .
Biochemical Pathways
Its role in the formation of nanoparticles suggests it may influence pathways related to gene delivery and expression .
Pharmacokinetics
Its use in the formation of nanoparticles suggests it may be designed to enhance the bioavailability of other compounds, such as dna, by facilitating their delivery into cells .
Result of Action
The primary result of diglycidyl 1,2-cyclohexanedicarboxylate’s action is the formation of nanoparticles that can effectively carry DNA . These nanoparticles have been found to exhibit higher transfection efficiency than native polymers and standard transfection reagents .
Action Environment
The action of diglycidyl 1,2-cyclohexanedicarboxylate can be influenced by various environmental factors. For instance, the size and zeta potential of the resulting nanoparticles can be adjusted by changing the feeding mass ratio of the core/shell material and emulsifying rate . Additionally, the compound’s action may be affected by the conditions under which it is stored and used .
properties
IUPAC Name |
bis(oxiran-2-ylmethyl) cyclohexane-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O6/c15-13(19-7-9-5-17-9)11-3-1-2-4-12(11)14(16)20-8-10-6-18-10/h9-12H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUOBHWPTSIEOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)OCC2CO2)C(=O)OCC3CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O6 | |
Record name | 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)- | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27103-66-8 | |
Record name | 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27103-66-8 | |
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DSSTOX Substance ID |
DTXSID7024875 | |
Record name | Bis(2,3-epoxypropyl) cyclohexane-1,2-dicarboxylate | |
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Molecular Weight |
284.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,2-cyclohexanedicarboxylic acid, bis(oxiranylmethyl)- is a clear yellow viscous liquid. (NTP, 1992), Liquid | |
Record name | 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)- | |
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Record name | 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester | |
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Boiling Point |
307 °F at 760 mmHg (NTP, 1992) | |
Record name | 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)- | |
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URL | https://cameochemicals.noaa.gov/chemical/20065 | |
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Flash Point |
374 °F (NTP, 1992) | |
Record name | 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)- | |
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URL | https://cameochemicals.noaa.gov/chemical/20065 | |
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Solubility |
less than 1 mg/mL at 61 °F (NTP, 1992) | |
Record name | 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)- | |
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Density |
1.227 at 62.8 °F (NTP, 1992) - Denser than water; will sink | |
Record name | 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)- | |
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Vapor Pressure |
7.5e-07 mmHg at 77 °F ; 0.000375 at 140 °F (NTP, 1992) | |
Record name | 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)- | |
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Product Name |
Diglycidyl 1,2-cyclohexanedicarboxylate | |
CAS RN |
5493-45-8, 27103-66-8 | |
Record name | 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)- | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20065 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Diglycidyl hexahydrophthalate | |
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Record name | 1,2-Cyclohexanedicarboxylic acid, bis(oxiranylmethyl) ester | |
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Record name | 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester, homopolymer | |
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Record name | 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester | |
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Record name | Bis(2,3-epoxypropyl) cyclohexane-1,2-dicarboxylate | |
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Record name | Bis(2,3-epoxypropyl) cyclohexane-1,2-dicarboxylate | |
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Record name | DIGLYCIDYL 1,2-CYCLOHEXANEDICARBOXYLATE | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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